

Advanced Bioisosteric Design: Replacing Tyrosine with Hph(2-OCF₃)

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Compound of Interest

Compound Name: *Fmoc-Hph(2-OCF₃)-OH*

Cat. No.: *B12507627*

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Executive Summary

The replacement of Tyrosine (Tyr) with 2-trifluoromethoxy-homophenylalanine [Hph(2-OCF₃)] represents a sophisticated "dual-modification" strategy in peptide medicinal chemistry. This substitution simultaneously addresses two common failure modes in peptide drug discovery: proteolytic instability and sub-optimal hydrophobic engagement.

Unlike simple halogenation (e.g., 4-F-Phe) or methylation (e.g., O-Me-Tyr), the Hph(2-OCF₃) bioisostere introduces a backbone homologation (homo-amino acid) combined with an ortho-positioned, lipophilic "super-halogen" group. This guide details the physicochemical rationale, synthesis protocols, and performance metrics for this replacement.

Physicochemical Rationale & Structural Logic

The "Dual-Modification" Mechanism

The transition from Tyr to Hph(2-OCF₃) involves two distinct structural shifts that act synergistically:

- Backbone Homologation (Tyr

Hph):

- Modification: Insertion of a methylene group (-CH₂-) between the -carbon and the aromatic ring.
- Effect: This converts the residue into a -aryl amino acid. It extends the reach of the aromatic side chain by approximately 1.54 Å, allowing it to probe deeper "cryptic" hydrophobic pockets that native Tyrosine cannot reach. Crucially, this homologation disrupts the recognition motifs of serine proteases (e.g., Chymotrypsin), which typically require a specific distance between the backbone amide and the aromatic ring for cleavage.

- Orthogonal Lipophilicity (4-OH

2-OCF₃):

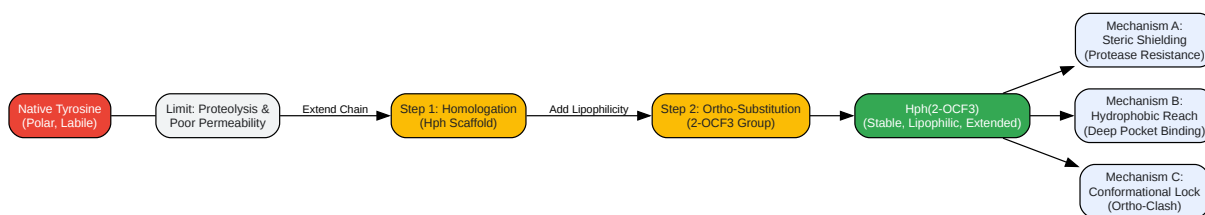
- Modification: Replacement of the para-hydroxyl group with an ortho-trifluoromethoxy group.
- Effect: The -OCF₃ group is highly lipophilic (Hansch value +1.04) compared to the hydrophilic -OH (value -0.67). Placing this bulky group at the ortho position (2-position) creates a "conformationally restricted" side chain. The steric clash between the 2-OCF₃ group and the extended alkyl chain restricts the rotation of the phenyl ring, often locking the side chain into a specific bioactive conformation.

Comparative Metrics: Tyr vs. Hph(2-OCF₃)

Property	L-Tyrosine (Tyr)	L-Hph(2-OCF3)	Impact on Peptide
Side Chain Length	~6.5 Å (C to distal H)	~8.0 Å (C to distal H)	Reaches deeper binding pockets; alters receptor subtype selectivity.
Electronic Nature	Electron-Rich (Phenol)	Electron-Deficient (EWG)	Reduces oxidative metabolism (CYP450); prevents quinone methide formation.
Lipophilicity (LogP)	-2.26 (Hydrophilic)	~ +1.5 (Est. Lipophilic)	Increases membrane permeability; enhances BBB penetration.
H-Bond Capacity	Donor & Acceptor (OH)	Weak Acceptor (F) only	Eliminates H-bond donor; tests if OH is critical for binding.
Proteolytic Stability	Low (< 30 min in plasma)	High (> 4 hrs)	Primary Driver: Prevents recognition by Chymotrypsin-like enzymes.

Computational & Structural Visualization

The following diagram illustrates the decision matrix for selecting Hph(2-OCF3) and the resulting structural consequences.



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Figure 1: Decision logic for transitioning from Tyrosine to Hph(2-OCF3), highlighting the three mechanistic advantages.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating **Fmoc-Hph(2-OCF3)-OH** requires modified coupling protocols due to the steric bulk of the side chain. Standard protocols often result in deletion sequences.

Reagents:

- Building Block: Fmoc-L-Homophenylalanine(2-OCF3)-OH (CAS: 1260611-80-0).
- Resin: Rink Amide MBHA (for C-term amides) or Wang (for acids).
- Coupling Agents: HATU / HOAt (preferred over HBTU due to faster kinetics).

Step-by-Step Protocol:

- Resin Swelling: Swell resin in DMF for 30 min.
- Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
- Activation (Pre-activation is critical):

- Dissolve 3.0 eq of **Fmoc-Hph(2-OCF3)-OH** in minimal DMF.
- Add 2.9 eq HATU and 6.0 eq DIPEA.
- Allow to activate for 2 minutes (do not exceed 5 mins to avoid racemization).
- Coupling:
 - Add activated mixture to resin.
 - Microwave Assistance (Recommended): 75°C for 5 minutes (25W).
 - Alternative (Room Temp): Double couple, 2 x 45 minutes.
- Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.
- Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The -OCF₃ group is stable to standard TFA cleavage conditions.

Validation: Proteolytic Stability Assay

To confirm the bioisosteric benefit, compare the half-life (

) of the Tyr-peptide vs. the Hph(2-OCF₃)-peptide.

- Enzyme:
 - Chymotrypsin (bovine pancreas).
- Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.
- Procedure:
 - Incubate peptide (100 M) with enzyme (1:100 w/w ratio) at 37°C.
 - Aliquot at t = 0, 15, 30, 60, 120, 240 min.
 - Quench with 1% TFA in Acetonitrile.

- Analyze via RP-HPLC (decrease in AUC of parent peak).
- Expected Result: Tyr-peptides typically degrade within 30-60 mins. Hph(2-OCF3) analogues often show >80% remaining at 4 hours due to the inability of the enzyme's S1 pocket to accommodate the extended, bulky ortho-substituted ring.

Case Studies & Applications

Opioid Peptides (Enkephalin Analogues)

In the development of delta-opioid receptor agonists, replacing Tyr1 with Hph analogues has been shown to maintain efficacy while drastically improving blood-brain barrier (BBB) permeability. The 2-OCF3 group adds lipophilicity required for BBB transport, while the Hph scaffold prevents rapid degradation by aminopeptidases in the plasma.

Thrombin Inhibitors (Spumigin Analogues)

Research into Spumigin analogues (thrombin inhibitors) utilized homophenylalanine derivatives to probe the P2/P3 hydrophobic pockets. The introduction of 2-substituted Hph derivatives demonstrated that while steric bulk can sometimes reduce affinity if the pocket is tight, it significantly enhances selectivity against related serine proteases by exploiting subtle differences in the S2 subsite depth.

Metabolic Stability in GLP-1 Agonists

For metabolic peptides like GLP-1, N-terminal degradation by DPP-4 is the primary clearance pathway. Substituting the P2 residue (typically Ala or Gly) or the P1 residue (Tyr/His) with Hph(2-OCF3) creates a "steric umbrella" that blocks DPP-4 access, extending the in vivo half-life from minutes to hours without the need for fatty acid conjugation.

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Sources

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